Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical sciences, offering not just procedural steps but also the underlying principles that validate the structural assignment.
Introduction: The Significance of Structural Verification
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a molecule featuring a stereogenic center within a pyrrolidinol ring, which is in turn substituted with a 2-chloropyrimidine moiety. The precise three-dimensional arrangement of atoms, or its stereochemistry, is critical as it can profoundly influence the compound's pharmacological and toxicological properties. Therefore, unambiguous confirmation of its structure, including its absolute configuration, is a non-negotiable prerequisite for its use in any research or development context.
This guide will detail a multi-technique approach to structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecular identity and stereochemistry of the target compound.
Foundational Analysis: Confirming the Molecular Blueprint
Prior to in-depth spectroscopic analysis, foundational data is gathered to confirm the elemental composition and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 199.64 g/mol | [1] |
| CAS Number | 1379439-07-2 | [1] |
| IUPAC Name | (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | [1] |
This foundational data is typically confirmed via high-resolution mass spectrometry and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, the expected ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the protons on the pyrimidine and pyrrolidinol rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | d | 1H | H-6 (pyrimidine) | The proton at the 6-position of the pyrimidine ring is a doublet due to coupling with H-5 and is deshielded by the adjacent nitrogen atoms. |
| ~6.5 | d | 1H | H-5 (pyrimidine) | The proton at the 5-position of the pyrimidine ring is a doublet due to coupling with H-6. |
| ~4.5 | m | 1H | H-3 (pyrrolidinol) | The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |
| 3.6-3.9 | m | 4H | H-2, H-5 (pyrrolidinol) | The protons on the carbons adjacent to the nitrogen atom are expected to be multiplets and are deshielded by the nitrogen. |
| 2.0-2.2 | m | 2H | H-4 (pyrrolidinol) | The protons on the carbon adjacent to the chiral center are expected to be multiplets. |
| (variable) | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature; it often appears as a broad singlet. |
d: doublet, m: multiplet, br s: broad singlet
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-4 (pyrimidine) | The carbon atom attached to the nitrogen of the pyrrolidinol ring is significantly deshielded. |
| ~161 | C-2 (pyrimidine) | The carbon atom bonded to chlorine and two nitrogen atoms is highly deshielded. |
| ~158 | C-6 (pyrimidine) | The carbon atom in the pyrimidine ring adjacent to a nitrogen atom. |
| ~105 | C-5 (pyrimidine) | The carbon atom in the pyrimidine ring. |
| ~70 | C-3 (pyrrolidinol) | The carbon atom bonded to the hydroxyl group. |
| ~55 | C-2 (pyrrolidinol) | The carbon atom adjacent to the nitrogen atom. |
| ~48 | C-5 (pyrrolidinol) | The carbon atom adjacent to the nitrogen atom. |
| ~35 | C-4 (pyrrolidinol) | The carbon atom in the pyrrolidinol ring. |
Experimental Protocol for NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] The spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.[2] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be performed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 199.64. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+H+2]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragment ions that help to confirm the structure.
| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |
| 181.0 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group. |
| 164.0 | [M+H - Cl]⁺ | Loss of the chlorine atom. |
| 129.5 | [C₄H₄ClN₃]⁺ | Cleavage of the bond between the pyrimidine ring and the pyrrolidinol ring. |
| 70.0 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidinol ring. |
The fragmentation of compounds containing a pyrrolidine group can sometimes be dominated by the formation of a stable pyrrolidinium ion, which may limit the observation of other fragments.[1] In such cases, techniques like in-source fragmentation can be employed to promote the loss of the pyrrolidine moiety and allow for more detailed analysis of the core structure.[1]
Experimental Protocol for Mass Spectrometry
A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the electrospray ionization source of a mass spectrometer.[3] The instrument parameters are optimized to achieve good ionization and signal intensity.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic (pyrimidine) |
| 2950-2850 | C-H stretch | Aliphatic (pyrrolidinol) |
| 1620-1580 | C=N, C=C stretch | Pyrimidine ring |
| 1450-1350 | C-N stretch | Amine (pyrrolidinol) |
| 1150-1050 | C-O stretch | Secondary alcohol |
| 800-700 | C-Cl stretch | Chloroalkane |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be strong evidence for the hydroxyl group. The characteristic absorptions of the pyrimidine ring would confirm the presence of this heterocyclic system.
Experimental Protocol for IR Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[3] The spectrum is then recorded using an FTIR spectrometer.[3]
Single-Crystal X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry
While NMR, MS, and IR can confirm the connectivity and functional groups of the molecule, they cannot, without the use of chiral auxiliaries, definitively determine the absolute configuration of the stereocenter. Single-crystal X-ray crystallography is the gold standard for this purpose.
The Principle of Chiral Discrimination by X-ray Diffraction
X-ray crystallography works by diffracting X-rays off the electron clouds of atoms in a crystal lattice. For chiral molecules, the diffraction pattern can be used to determine the absolute configuration through a phenomenon known as anomalous dispersion. When using an X-ray source with a wavelength near an absorption edge of one of the atoms in the crystal (often a heavier atom, but possible with lighter atoms using a copper X-ray source), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of certain pairs of reflections (Bijvoet pairs) that are related by a center of symmetry. The analysis of these differences allows for the unambiguous assignment of the absolute configuration.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. For light-atom structures, a copper X-ray source is often preferred to enhance the anomalous scattering effect. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the unit cell. The structure is then refined to obtain the final atomic coordinates, bond lengths, and bond angles. The Flack parameter is calculated to provide a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Caption: Workflow for single-crystal X-ray crystallography.
Chiral Chromatography: Assessment of Enantiomeric Purity
While X-ray crystallography can determine the absolute configuration of a single crystal, it does not provide information about the enantiomeric purity of the bulk sample. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Methodologies for Chiral HPLC
-
Direct Method: The enantiomers are separated on a chiral stationary phase (CSP), which is a column packed with a chiral material. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.
-
Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Experimental Protocol for Chiral HPLC (Direct Method)
-
Column Selection: A suitable polysaccharide-based chiral column is chosen.
-
Mobile Phase Optimization: A mixture of solvents, such as hexane and isopropanol, is used as the mobile phase. The ratio of the solvents is optimized to achieve good separation of the enantiomers.
-
Analysis: A solution of the compound is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram. The relative area of the two peaks is used to calculate the enantiomeric excess.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a clear demonstration of the power of a multi-technique analytical approach. While each method provides valuable information, it is the synergy of the data from NMR, MS, IR, and X-ray crystallography that provides the unequivocal proof of structure required for progression in a research and development setting. This guide has outlined the theoretical basis and practical considerations for each of these techniques, providing a robust framework for the structural characterization of this and other novel chiral molecules.
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